molecular formula C42H74O37 B1612671 Maltoheptaose hydrate 90 CAS No. 207511-07-7

Maltoheptaose hydrate 90

Cat. No. B1612671
CAS RN: 207511-07-7
M. Wt: 1171 g/mol
InChI Key: QBUKDCVGFUMISC-VPMWRFTJSA-N
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Description

Maltoheptaose hydrate 90 is a carbohydrate compound with the empirical formula C42H72O36 . It belongs to the class of oligosaccharides and is composed of seven glucose units linked together by glycosidic bonds. This compound is commonly used in research, biochemical enzyme assays, and in vitro diagnostic analyses .

Scientific Research Applications

Structural Analysis and Modeling

  • Structure Analysis : Maltoheptaose has been structurally analyzed using difference Fourier methods, revealing a left-handed helical structure with significant implications for understanding glycogen structure (Goldsmith, Sprang, & Fletterick, 1982).

Analytical Chemistry and Chromatography

  • Chromatographic Analysis : Maltoheptaose is utilized in chromatography for understanding the behavior of neutral and sialyl oligosaccharides, demonstrating its utility in analytical chemistry (Zhang, Zhang, & Liu, 1996).
  • Gel Permeation Chromatography : Studies have explored the separation of maltodextrins, including maltoheptaose, using polyacrylamide gel at various temperatures, contributing to the understanding of carbohydrate behavior in gel permeation chromatography (Dellweg, John, & Trenel, 1971).

Enzymatic and Chemical Synthesis

  • Enzymatic Synthesis : Cyclodextrinase enzymes have been applied to produce maltoheptaose, highlighting its potential in the food, medicine, and cosmetics industries (Wang et al., 2020).
  • Chemical Modification : Maltoheptaose-based sugar esters have been synthesized using commercial lipase, revealing potential applications in materials science (Nguyen et al., 2019).

Nanotechnology and Material Science

  • Nanoparticle Internalization : Studies show that nanoparticles conjugated with maltoheptaose significantly increase internalization by Escherichia coli, indicating potential applications in nanotechnology (Jayawardena et al., 2013).
  • Aroma Encapsulation : Maltoheptaose has been evaluated as an encapsulating agent for aroma compounds, suggesting its potential use in food science and technology (Min et al., 2010).

Glycomics and Sugar Analysis

  • Glycan Labeling : A study developed a glycan labeling strategy using a cationic hydrazide tag for MALDI-MS-based rapid and sensitive glycomics analysis, involving maltoheptaose (Zhang et al., 2020).

Immunology and Health

  • Immunostimulatory Component : Maltoheptaose derived from wheatgrass has been identified as an immune stimulator that activates monocytes, demonstrating its potential in health and nutrition (Tsai et al., 2015).

Future Directions

: Sigma-Aldrich Product Page

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36.H2O/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52;/h8-65H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39-,40-,41-,42-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUKDCVGFUMISC-VPMWRFTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74O37
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583490
Record name alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1171.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maltoheptaose hydrate 90

CAS RN

207511-07-7
Record name alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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